molecular formula C9H8O3S B2689078 3-(Cyclopropanecarbonyl)thiophene-2-carboxylic acid CAS No. 1934762-42-1

3-(Cyclopropanecarbonyl)thiophene-2-carboxylic acid

Cat. No.: B2689078
CAS No.: 1934762-42-1
M. Wt: 196.22
InChI Key: NQJMWHKWVCLTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclopropanecarbonyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C9H8O3S It features a thiophene ring substituted with a cyclopropanecarbonyl group at the 3-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropanecarbonyl)thiophene-2-carboxylic acid typically involves the following steps:

    Thiophene Functionalization: The thiophene ring can be functionalized through various methods, including Friedel-Crafts acylation, where an acyl chloride reacts with thiophene in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated thiophene compounds.

Scientific Research Applications

3-(Cyclopropanecarbonyl)thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-(Cyclopropanecarbonyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and thiophene moiety can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the cyclopropanecarbonyl group, making it less sterically hindered.

    Cyclopropanecarboxylic acid: Does not contain the thiophene ring, limiting its aromatic properties.

    3-(Cyclopropyl)thiophene-2-carboxylic acid: Similar structure but with a cyclopropyl group instead of a cyclopropanecarbonyl group.

Uniqueness

3-(Cyclopropanecarbonyl)thiophene-2-carboxylic acid is unique due to the presence of both the cyclopropanecarbonyl group and the thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where both aromaticity and steric effects are important.

Properties

IUPAC Name

3-(cyclopropanecarbonyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3S/c10-7(5-1-2-5)6-3-4-13-8(6)9(11)12/h3-5H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJMWHKWVCLTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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